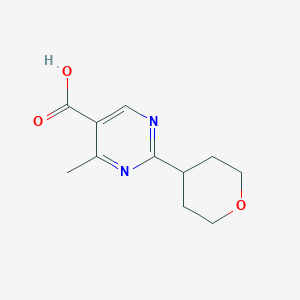

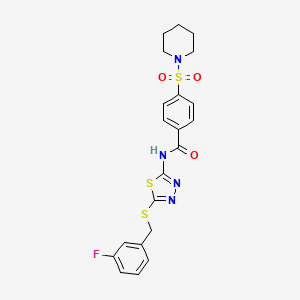

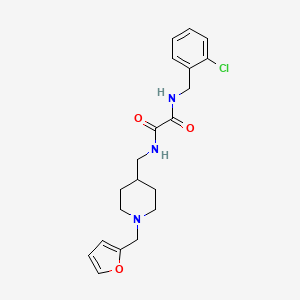

4-((呋喃-2-基甲基)磺酰基)-N-苯乙基哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan derivatives has been a subject of interest due to their potential biological activities. In one study, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline, yielding a high product yield of 94%. This compound was further arylated to produce various analogues with moderate to good yields. These compounds demonstrated significant antibacterial activities against drug-resistant bacteria, with the parent molecule showing the most effective activity . Another study reported the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide through a two-step reaction, with their structures confirmed by various spectroscopic methods . Additionally, novel 4-arylsulfonylthiophene- and furan-2-sulfonamides were prepared from 3-arylsulfonyl heterocycles, with a focus on overcoming the instability of furansulfonyl chlorides to free radical bromination .

Molecular Structure Analysis

The molecular structures of furan derivatives have been extensively studied using different analytical techniques. The crystal structures of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds were determined by X-ray diffraction and compared with density functional theory (DFT) calculations. The DFT-optimized structures were found to be consistent with the crystallographic data, and the molecular electrostatic potential and frontier molecular orbitals were investigated to reveal some physicochemical properties of the compounds .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. For instance, the bromomethyl analogues of arylsulfonylthiophene- and furan-2-sulfonamides serve as precursors to amine derivatives, and the demethylation of methoxyl substituted sulfonamides allows for efficient mono- and bis-alkylation with Mannich reagents . In another example, the reaction of silylated imidazole and pyrazole derivatives with 2-chlorotetrahydrofuran yielded furanyl and pyranyl derivatives, which were tested for antileukemic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are crucial for understanding their reactivity and potential as therapeutic agents. The study of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives synthesized under ultrasound irradiation revealed potent tyrosinase inhibitory activity, with IC50 values significantly lower than the standard kojic acid. The inhibition mechanism was analyzed, indicating non-competitive inhibition by forming an enzyme-inhibitor complex. Additionally, these compounds exhibited DPPH free radical scavenging ability, suggesting antioxidant properties .

科学研究应用

磺胺类药物在药物发现和治疗中的应用

磺胺类药物以磺酰胺基团为特征,已成为药物发现的基础,具有多种药理特性。这些化合物由于其抗菌特性,在历史上对治疗细菌感染具有重要意义。最近的研究已将其应用扩展到抗病毒、抗癌、抗炎和利尿疗法等领域。值得注意的是,磺胺类药物如 4-((呋喃-2-基甲基)磺酰基)-N-苯乙基哌啶-1-甲酰胺 由于其在多个治疗领域的通用性和有效性,在设计新药中至关重要。

抗癌活性:磺胺类药物作为抗癌剂显示出显着的潜力,研究重点是它们抑制与肿瘤生长和转移相关的碳酸酐酶 IX 和 XII 的能力。帕唑帕尼等化合物是一种多靶点受体酪氨酸激酶抑制剂,展示了磺胺类药物在肿瘤学中的广泛治疗应用 (Carta, Scozzafava, & Supuran, 2012)。

抗菌和抗病毒应用:磺胺类药物的抗菌特性,尤其对多种细菌和真菌的抗菌特性,已得到充分证明。最近的研究还探索了它们的抗病毒能力,特别是在 HIV 蛋白酶抑制剂和作为其他病毒感染的潜在治疗方法的背景下 (Gulcin & Taslimi, 2018)。

神经保护作用:磺胺类药物因其神经保护作用而受到研究,特别是在脑缺血和中风的背景下。格列本脲,一种磺酰脲类药物,已证明在减少脑肿胀和改善中风模型中的神经功能方面有效 (Simard et al., 2014)。

环境和健康影响:除了其治疗应用外,磺胺类药物在环境中的存在,特别是通过农业使用,引起了对微生物耐药性和潜在健康影响的担忧。正在进行研究以评估这些影响并制定策略以减轻任何负面后果 (Baran, Adamek, Ziemiańska, & Sobczak, 2011)。

安全和危害

属性

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c22-19(20-11-8-16-5-2-1-3-6-16)21-12-9-18(10-13-21)26(23,24)15-17-7-4-14-25-17/h1-7,14,18H,8-13,15H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNFGCCYFOGFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

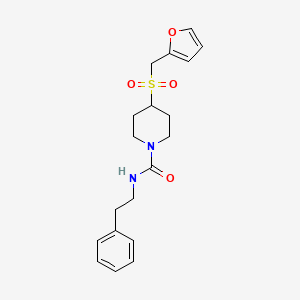

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

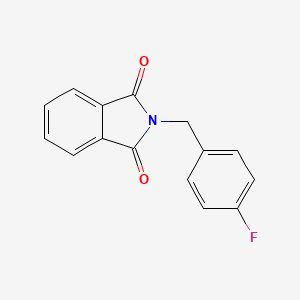

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)

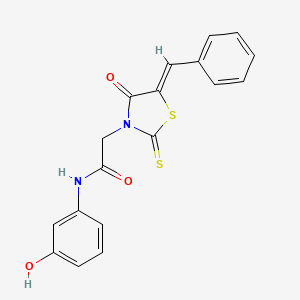

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)